ETHYL 2-{2-AMINO-3-CYANO-4-[4-(METHYLSULFANYL)PHENYL]-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL}-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE
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Overview
Description
Ethyl 2-(2-amino-3-cyano-4-[4-(methylsulfanyl)phenyl]-5-oxo-5,6,7,8-tetrahydro-1(4H)-quinolinyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex heterocyclic compound. This compound is notable for its unique structure, which includes a quinoline and thiophene moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities .
Preparation Methods
The synthesis of ETHYL 2-{2-AMINO-3-CYANO-4-[4-(METHYLSULFANYL)PHENYL]-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL}-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE typically involves multi-step reactions. One common method involves the condensation of cyanoacetanilide with phenyl isothiocyanate in the presence of a base like potassium hydroxide, followed by cyclization with a bromoacetyl compound . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The cyano group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
Ethyl 2-(2-amino-3-cyano-4-[4-(methylsulfanyl)phenyl]-5-oxo-5,6,7,8-tetrahydro-1(4H)-quinolinyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of kinases or other enzymes critical for cell signaling and metabolism .
Comparison with Similar Compounds
Similar compounds include other quinoline and thiophene derivatives. Compared to these, ETHYL 2-{2-AMINO-3-CYANO-4-[4-(METHYLSULFANYL)PHENYL]-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL}-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE is unique due to its combined structural features, which may confer distinct biological activities . Similar compounds include:
- 2-amino-3-cyano-4H-chromenes
- 2-substituted thiophenes
- Quinoline derivatives .
Properties
Molecular Formula |
C29H31N3O3S2 |
---|---|
Molecular Weight |
533.7g/mol |
IUPAC Name |
ethyl 2-[2-amino-3-cyano-4-(4-methylsulfanylphenyl)-5-oxo-4,6,7,8-tetrahydroquinolin-1-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C29H31N3O3S2/c1-3-35-29(34)25-19-8-5-4-6-11-23(19)37-28(25)32-21-9-7-10-22(33)26(21)24(20(16-30)27(32)31)17-12-14-18(36-2)15-13-17/h12-15,24H,3-11,31H2,1-2H3 |
InChI Key |
YQKHPOROJOVSFJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)N3C4=C(C(C(=C3N)C#N)C5=CC=C(C=C5)SC)C(=O)CCC4 |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)N3C4=C(C(C(=C3N)C#N)C5=CC=C(C=C5)SC)C(=O)CCC4 |
Origin of Product |
United States |
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